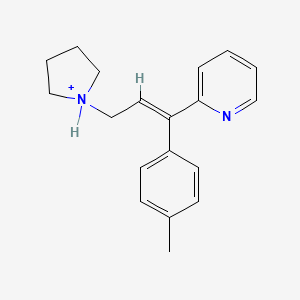

Triprolidine(1+)

Description

Contextualizing Triprolidine(1+) as a First-Generation Histamine (B1213489) H1 Antagonist in Research

First-generation H1 antagonists, including Triprolidine (B1240482), are foundational compounds in the study of histamine-mediated processes. researchgate.netnih.gov A defining characteristic of this group, and a significant focus of research, is their ability to cross the blood-brain barrier, which leads to effects on the central nervous system (CNS). nih.govnih.govnih.gov This property is due to their lipophilic nature. taylorandfrancis.com In a research context, this CNS penetration allows for the investigation of the role of histamine as a neurotransmitter in the brain. nih.gov

These early antihistamines were developed from chemical scaffolds that also gave rise to cholinergic antagonists, antipsychotics, and other neuroactive agents. nih.gov Consequently, a key area of academic inquiry has been their limited receptor selectivity. nih.govnih.gov Besides their primary action at H1 receptors, they often interact with muscarinic, α-adrenergic, and serotonin (B10506) receptors, a characteristic that has been extensively studied to understand drug side-effect profiles from a molecular perspective. nih.gov

Research has demonstrated that Triprolidine binds with high affinity to the H1-receptor. patsnap.com In studies using membranes from 1321N1 human astrocytoma cells, Triprolidine was shown to be a potent inhibitor of the binding of the radiolabeled antagonist [3H]mepyramine. nih.gov This research highlights the utility of compounds like Triprolidine as tools to characterize receptor populations in different cell types. nih.gov Furthermore, the scientific understanding of these drugs has evolved, and they are now often classified as inverse agonists rather than simple neutral antagonists. nih.govresearchgate.netlymphosign.com This means they can stabilize the H1 receptor in an inactive state, reducing its baseline activity even in the absence of histamine. lymphosign.com

| Compound | Inhibitory Constant (Ki) |

|---|---|

| Triprolidine | 1-5 nM |

| Diphenhydramine (B27) | 1-5 nM |

| Cimetidine (H2-Antagonist) | >100 µM |

Historical Perspectives on the Academic Investigation of Antihistamine Chemical Entities

The academic pursuit of antihistamines began with fundamental discoveries in physiology and pharmacology. Histamine was first identified in 1910 by Sir Henry Dale and Patrick Laidlaw, who recognized its role in inflammatory and allergic responses. kidsvillepeds.com This discovery laid the groundwork for decades of research aimed at finding compounds that could block histamine's effects. kidsvillepeds.com

The crucial breakthrough came in the 1930s from the pioneering studies of Anne Marie Staub and Daniel Bovet. nih.gov Their work led to the discovery of the first compounds capable of antagonizing histamine's action, although these initial substances were too toxic for clinical use. nih.govwikipedia.org This research culminated in 1942 with the development of the first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), by French scientists. kidsvillepeds.comwikipedia.org Soon after, other first-generation antihistamines were synthesized and introduced, including diphenhydramine in 1945 and chlorpheniramine (B86927) in 1951. kidsvillepeds.comwikipedia.org

Early academic investigations relied on classic pharmacological methods. A common approach was to measure histamine-induced contractions of isolated guinea-pig intestine in an organ bath and then assess a test compound's ability to inhibit this effect. nih.gov These initial studies led to the exploration of various chemical classes, all containing an ethylamine (B1201723) group that mimicked histamine's structure. karger.com This resulted in the development of diverse families of H1 antihistamines, such as ethanolamines, ethylene (B1197577) diamines, alkylamines (the class to which Triprolidine belongs), piperazines, and phenothiazines. nih.govkarger.com This period marked the beginning of a systematic, albeit rudimentary by modern standards, academic investigation into the structure-activity relationships of antihistaminic compounds. nih.gov

Evolution of Research Paradigms for Triprolidine(1+) and its Analogs

The research paradigm for Triprolidine and its chemical relatives has evolved significantly from initial discovery to detailed mechanistic and structural studies. A primary focus of later research has been the investigation of the molecule's structure-activity relationship (SAR). nih.govgpatindia.com A critical aspect of Triprolidine's SAR is its stereochemistry. Triprolidine exists as E- and Z-geometrical isomers, and research has demonstrated a substantial difference in their biological activity. gpatindia.com The E-isomer (trans-Triprolidine) is significantly more potent as a histamine H1 antagonist than the Z-isomer (cis-Triprolidine). gpatindia.comucl.ac.uk

In-depth pharmacological studies have quantified this isomeric difference. Research comparing the affinity of the E- and Z-isomers of Triprolidine for H1 receptors in different tissues found a dramatic disparity in potency, underscoring the precise structural requirements for receptor binding. nih.gov

| Tissue/Assay | Potency Ratio (E-isomer vs. Z-isomer) |

|---|---|

| Affinity at H1 receptors in Guinea-Pig Ileum | ~600 |

| Affinity at H1 receptors in Cerebellar Sites | ~100 |

This detailed structural understanding fueled a major paradigm shift in antihistamine research: the development of second-generation agents. nih.govkarger.com The central goal was to design analogs that lacked the CNS effects of first-generation compounds like Triprolidine. nih.gov A successful example of this evolution is the development of acrivastine (B1664353) from the structure of Triprolidine. ucl.ac.uk By adding a hydrophilic acrylic acid group to the molecule, researchers were able to create an analog with greatly reduced lipophilicity, limiting its ability to cross the blood-brain barrier. ucl.ac.uk

Another significant evolution in the research paradigm was the shift from viewing these compounds as simple receptor blockers to understanding them as inverse agonists. researchgate.net Research has shown that Triprolidine can bind preferentially to the inactive and uncoupled state of the H1 receptor, thereby reducing its constitutive activity. researchgate.net This more nuanced understanding of the molecular mechanism continues to inform the design and investigation of new receptor-modulating compounds.

Structure

3D Structure

Properties

Molecular Formula |

C19H23N2+ |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ium-1-ylprop-1-enyl]pyridine |

InChI |

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/p+1/b18-11+ |

InChI Key |

CBEQULMOCCWAQT-WOJGMQOQSA-O |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\C[NH+]2CCCC2)/C3=CC=CC=N3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC[NH+]2CCCC2)C3=CC=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Triprolidine 1+

Established Synthetic Pathways for the Triprolidine(1+) Core Structure

Multi-step Synthetic Routes

A conventional and well-documented method for synthesizing Triprolidine (B1240482) involves a multi-step sequence. gpatindia.com One common pathway begins with the Mannich reaction of 4'-methylacetophenone, paraformaldehyde, and pyrrolidine (B122466) to yield 4'-methyl-3-pyrrolidinopropiophenone. gpatindia.com This intermediate is then reacted with a Grignard reagent, specifically 2-pyridyl magnesium bromide, or with lithium and 2-bromopyridine, to form 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol. gpatindia.comyoutube.com The final step involves the dehydration of this alcohol, typically with an acid catalyst like hydrochloric acid, which results in a mixture of (E)- and (Z)-isomers of Triprolidine. gpatindia.com The separation of these geometric isomers can be achieved using techniques such as ion-exchange chromatography. gpatindia.com

Another established multi-step approach utilizes a Wittig condensation. tandfonline.com This method involves the reaction of 2-(p-toluoyl)pyridine with 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide. tandfonline.comgoogle.com The reaction is carried out in the presence of a base, such as potassium t-butoxide, sodium hydride, or sodamide, and in various solvents like hexane, toluene (B28343), or dimethylformamide. tandfonline.com This condensation also produces a mixture of (E) and (Z) isomers, with the ratio depending on the specific reagents, solvents, and reaction conditions used. google.com

| Starting Materials | Key Intermediates | Final Step | Isomer Ratio (E:Z) |

| 4'-methylacetophenone, paraformaldehyde, pyrrolidine, 2-bromopyridine | 4'-methyl-3-pyrrolidinopropiophenone, 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol | Acid-catalyzed dehydration | Mixture of E/Z isomers |

| 2-(p-toluoyl)pyridine, 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide | Not applicable | Wittig condensation | Varies (e.g., 10:90 to 33:67) |

Table 1: Comparison of Multi-step Synthetic Routes for Triprolidine

One-Pot Synthesis Approaches

To improve efficiency and reduce the number of intermediate purification steps, one-pot synthesis strategies have been developed. A notable one-pot approach for Triprolidine synthesis leverages photoredox catalysis. researchgate.net This method achieves a branch-selective pyridylation of alkenes in a sequential process involving radical addition, coupling, and elimination. researchgate.netnih.gov This approach is advantageous due to its mild reaction conditions and the use of readily available starting materials. researchgate.net

Advanced Catalytic Methods in Triprolidine(1+) Synthesis

Modern synthetic chemistry has introduced advanced catalytic systems to enhance the efficiency and selectivity of Triprolidine synthesis.

Photoredox Catalysis for Stereoselective Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of Triprolidine. researchgate.netnih.gov This method allows for a catalytic, branch-selective pyridylation of alkenes through a sulfinate-assisted process. researchgate.net The reaction proceeds via a sequence of radical addition, coupling, and elimination, utilizing sodium sulfinates as reusable radical precursors. researchgate.netnih.gov This technique offers high selectivity for the branched vinylpyridine product under mild conditions and has been successfully applied to the expedient synthesis of Triprolidine. researchgate.netresearchgate.net

Heck Reaction Applications in Alkenylpyridine Construction

The Heck reaction, a palladium-catalyzed cross-coupling of alkenes and aryl halides, is a fundamental method for constructing aryl-substituted alkenes. researchgate.netnih.gov However, its application in the synthesis of branched alkenylpyridines, a key structural feature of Triprolidine, has been challenging due to the potential for the nitrogen atom in the pyridine (B92270) ring to coordinate with the metal catalyst. researchgate.netnih.gov Despite these challenges, advancements are being made. For instance, Pd-catalyzed cross-coupling of alkenes with pyridine N-oxides has been reported, although this typically yields linear vinylpyridine derivatives. researchgate.net The development of Heck-type couplings that favor branched selectivity for pyridines remains an active area of research. researchgate.netsioc-journal.cn

Synthesis of Geometrical Isomers and Related Analogs

The synthesis of specific geometrical isomers of Triprolidine and its analogs is crucial for studying structure-activity relationships. nih.govoup.com The (E)-isomer of Triprolidine is significantly more potent as an antihistamine than the (Z)-isomer. gpatindia.com

The synthesis of these isomers often involves the dehydration of a precursor alcohol, which typically yields a mixture of (E) and (Z) isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions. researchgate.net For instance, in the Wittig-based synthesis, the choice of base and solvent can alter the E/Z ratio. google.com Separation of the isomers is commonly achieved through techniques like high-performance liquid chromatography (HPLC). nih.govoup.com

Furthermore, the synthesis of various analogs of Triprolidine, where the p-tolyl or pyridyl groups are modified, has been undertaken to explore the structural requirements for antihistamine activity. nih.govoup.com These studies have confirmed the superior activity of the (E)-configuration across different isomeric pairs. nih.govoup.com Isomerization of a Z & E isomeric mixture to enrich the desired E isomer can be achieved by heating with a mixture of methanesulfonic acid and sulfuric acid. google.com

| Isomer | Relative Potency | Synthetic Control/Separation |

| (E)-Triprolidine | High | Isomerization from Z/E mixture; Chromatographic separation (HPLC) |

| (Z)-Triprolidine | Low | Byproduct of synthesis; Separated from (E)-isomer |

Table 2: Geometrical Isomers of Triprolidine

Purification and Isolation Techniques for Triprolidine(1+) and its Derivatives

The purification and isolation of Triprolidine(1+) and its related compounds are critical steps for ensuring chemical purity, accurate quantification, and structural elucidation. A variety of analytical and preparative techniques are employed, ranging from classical methods like crystallization and extraction to modern chromatographic procedures. The choice of method depends on the matrix from which the compound is being isolated (e.g., synthetic reaction mixture, pharmaceutical formulation, or biological fluid) and the desired scale and purity.

Chromatographic Methods

Chromatography is a cornerstone for the separation, purification, and analysis of Triprolidine(1+) and its derivatives. The selection of the specific chromatographic technique is dictated by the analytical goal, whether it is for quantitative analysis, purity assessment, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

Reverse-phase HPLC is the most frequently documented method for the analysis and separation of Triprolidine. phmethods.net These methods offer high resolution, sensitivity, and specificity. A stability-indicating UHPLC method has also been developed to separate Triprolidine from its degradation products, achieving baseline separation with a short run time of four minutes.

Key parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength are optimized to achieve efficient separation. For instance, a C18 column is commonly used with a mobile phase typically consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (such as methanol (B129727) or acetonitrile). phmethods.net The pH of the mobile phase is often adjusted to ensure the analyte is in a suitable ionic state for retention and separation. phmethods.net Detection is usually performed using a UV detector, with wavelengths selected based on the absorbance maxima of the compounds. phmethods.net

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with an ion trap mass spectrometer, provides a highly selective and specific method for the simultaneous quantification of Triprolidine and other compounds in complex matrices like human plasma.

Table 1: Selected HPLC/UHPLC Methods for Triprolidine(1+) Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| HPLC | C18 (250×4.6 mm, 5 µm) | Methanol:Water (80:20 v/v), pH 3.0 with orthophosphoric acid | 1.0 mL/min | UV at 246.20 nm | Determination in tablet dosage form | phmethods.net |

| HPLC | ACE LC-Si (15.0 cm x 4.6mm, 5.0 µm) | Ammonium acetate in deionized water and absolute ethanol (B145695) (750 mL water, 4250 mL ethanol) | 1.0 mL/min | UV at 232 nm | Determination in preparations | |

| LC-ESI-Ion Trap-MS | C18 ACE® (50.0mm x 2.1mm, 5µm) | Water:Methanol:Formic acid (55:45:0.5, v/v/v) | 0.3 mL/min | MS/MS (m/z 279.1→208.1) | Quantitation in human plasma | |

| UHPLC | Not specified | Not specified | Not specified | MS compatible | Separation from degradation products |

Thin-Layer Chromatography (TLC):

TLC is a valuable technique for assessing the purity of Triprolidine Hydrochloride and for the quantitative analysis of the compound in biological fluids. For purity assessment, a solution of Triprolidine Hydrochloride is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. A common system consists of chloroform (B151607) and diethylamine (B46881) (95:5), which effectively separates the main compound from its Z-isomer and other potential impurities. After development, the spots are visualized under UV light. A quantitative TLC procedure utilizing fluorescence has been developed for the analysis of Triprolidine in human and rat plasma, demonstrating a sensitivity limit of 0.8 ng/ml.

Table 2: TLC Method for Chromatographic Purity of Triprolidine Hydrochloride

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Silica gel mixture (0.25-mm layer) | |

| Mobile Phase | Chloroform : Diethylamine (95:5) | |

| Application | 5 µL of test and standard solutions | |

| Detection | Long- and short-wavelength UV light | |

| Analyte Identification | Comparison of RF values and spot intensities with standards |

Extraction Techniques

Extraction methods are essential for isolating Triprolidine(1+) and its derivatives from various matrices, particularly from biological samples prior to analysis.

Liquid-Liquid Extraction (LLE): This is a common method for extracting Triprolidine from plasma. The process typically involves alkalinizing the plasma sample with a base like sodium hydroxide (B78521) and then extracting the compound into an immiscible organic solvent such as dichloromethane.

Protein Precipitation: For plasma samples, direct protein precipitation can be used as a simple and rapid extraction method. This technique is often employed before LC-MS analysis.

Ion-Pair Extraction: This method has been applied for the spectrophotometric determination of Triprolidine Hydrochloride. It involves forming an ion-pair complex between the protonated Triprolidine and an acidic dye, such as bromocresol green (BCG) or bromophenol blue (BPB). The resulting colored complex can then be measured directly or after extraction into an organic solvent.

Supercritical Fluid Extraction (SFE): The feasibility of using SFE with carbon dioxide to extract nitrogenous bases, including Triprolidine, from aqueous solutions has been investigated. The efficiency of extracting the hydrochloride salt form often requires the addition of a neutralizing agent to form the more soluble free base.

Crystallization

Crystallization is a fundamental technique for the purification of solid compounds. Triprolidine Hydrochloride Monohydrate can be purified by crystallization from a solvent like anisole. X-ray diffraction studies have confirmed the crystal structure of the purified compound, showing specific cell parameters and space group (P21/c). This method is particularly useful for obtaining high-purity material suitable for use as an analytical standard. Changes in the crystal structure of Triprolidine Hydrochloride have been observed upon irradiation, a factor considered in photostability studies.

Isolation of Derivatives

The purification and isolation techniques are also applied to the derivatives of Triprolidine, such as its metabolites and degradation products.

Metabolites: In microbial transformation studies, a major metabolite, hydroxymethyl triprolidine, was extracted from the broth using methylene (B1212753) chloride and subsequently isolated by HPLC. The structure of this isolated metabolite was then confirmed using nuclear magnetic resonance (NMR) and mass spectrometry. Another major metabolite found in urine and feces, the carboxylic acid analog of Triprolidine, is also isolated and quantified using chromatographic and spectroscopic techniques.

Degradation Products: As part of stability studies, an efficient stability-indicating UHPLC method was developed specifically for the separation and quantification of Triprolidine from its oxidative degradation products. This allows for the precise monitoring of the parent compound and the formation of impurities under stress conditions.

Structural Elucidation and Stereochemical Investigations of Triprolidine 1+

Spectroscopic Characterization Methods for Triprolidine(1+)

Spectroscopic techniques are fundamental in elucidating the structure of Triprolidine(1+). By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its configuration and composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configuration of Triprolidine (B1240482). High-field nuclear Overhauser enhancement (NOE) methods have been instrumental in validating the configurational assignments of the E- and Z-isomers of triprolidine. These studies have confirmed the isomeric purity of tested samples to be greater than 99.5%.

The proton NMR spectrum is particularly useful in distinguishing between the geometric isomers. For instance, the chemical shifts of the protons in the vicinity of the double bond differ significantly between the E and Z forms, allowing for unambiguous assignment.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of Triprolidine(1+). In positive ion mode, Triprolidine typically forms a protonated molecule [M+H]+.

Under electrospray ionization (ESI), the major ion observed for triprolidine is at a mass-to-charge ratio (m/z) of 279.1. Collision-induced dissociation of this parent ion leads to the formation of characteristic product ions. A significant fragment is observed at m/z 208.1, which corresponds to the loss of the pyrrolidine (B122466) group. Another notable fragment appears at m/z 193.088, resulting from the demethylation of the benzylic cation.

Different ionization techniques can yield slightly different fragmentation patterns. For example, in GC-MS analysis using electron ionization (EI), the top five peaks observed are at m/z 209.0, 278.0, 207.0, 193.0, and 194.0.

Table 1: Prominent Mass Spectrometry Fragments of Triprolidine(1+)

| Fragment m/z | Ionization Method | Proposed Fragment Identity |

|---|---|---|

| 279.1 | ESI | [M+H]+ (Protonated Molecule) |

| 208.1 | ESI | Loss of pyrrolidine group |

| 193.088 | ESI | Demethylated benzylic cation |

| 209.0 | EI | - |

| 278.0 | EI | Molecular Ion (M+) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the Triprolidine(1+) molecule, which are related to the presence of chromophores. The UV spectrum of triprolidine hydrochloride in 0.1 N HCl shows specific absorption maxima. In ethanol (B145695), UV max absorptions are observed at 236 nm and 285 nm.

The position and intensity of these absorption bands are influenced by the solvent and the pH of the medium. For instance, in a study involving the formation of ion-pair complexes with dyes like bromocresol green (BCG) and bromophenol blue (BPB), the maximum absorbance of the resulting complexes was observed at 415 nm and 410 nm, respectively.

Table 2: UV-Vis Absorption Maxima of Triprolidine

| Solvent/Condition | λmax (nm) | Reference |

|---|---|---|

| 0.1 N HCl | Not specified | |

| Ethanol | 236, 285 | |

| Complex with BCG | 415 | |

| Complex with BPB | 410 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in the Triprolidine(1+) structure. The infrared spectrum of triprolidine hydrochloride, typically recorded as a dispersion in potassium bromide (KBr), displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Crystallographic Studies of Triprolidine(1+) Salts

Crystallographic studies, particularly X-ray diffraction, provide the most definitive three-dimensional structural information for molecules in their solid state.

Analysis of Dihedral Angles and Molecular Conformation in the Crystalline State

In the crystalline state of triprolidine hydrochloride monohydrate, the molecule adopts a specific, non-planar conformation. The 2-pyridyl ring and the p-tolyl system are not in the same plane as the central carbon-carbon double bond. The dihedral angle between the plane of the double bond and the 2-pyridyl ring is 29.7°, while the angle with the p-tolyl system is 55.3°. The relative orientation of the two aromatic rings is defined by an inter-aryl dihedral angle of 106.5°. This twisted conformation is a key feature of its structure.

The pyrrolidine group typically adopts a slightly distorted envelope configuration. In the crystal structure of triprolidinium dipicrate, the pyrrolidine ring's puckering parameters have been determined, further defining its conformation. The crystal packing is stabilized by a network of hydrogen bonds and other intermolecular interactions. For instance, in the hydrochloride monohydrate salt, the protonated tertiary nitrogen atom of the pyrrolidine ring forms a hydrogen bond with a chloride ion.

Table 1: Key Dihedral Angles in Crystalline Triprolidine Hydrochloride Monohydrate

| Interacting Planes | Dihedral Angle (°) |

| 2-Pyridyl Ring & C=C Plane | 29.7 |

| p-Tolyl System & C=C Plane | 55.3 |

| Inter-aryl (2-Pyridyl & p-Tolyl) | 106.5 |

Stereochemical Aspects of Triprolidine(1+) Isomers

The presence of a carbon-carbon double bond in the propenyl chain of triprolidine(1+) gives rise to geometric isomerism, a critical factor influencing its pharmacological properties.

Triprolidine exists as two geometric isomers, designated as (E) and (Z), due to the restricted rotation around the C=C double bond. The IUPAC name for the pharmacologically active isomer is 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine. The (E) and (Z) notation is used to describe the arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog priority rules.

The geometric configuration has a profound impact on the molecule's shape and, consequently, its biological activity. Pharmacological studies have consistently shown that the (E)-isomer of triprolidine is significantly more active as an H1 antagonist than the corresponding (Z)-isomer. The difference in potency between the isomers can be substantial, with affinity constant ratios at histamine (B1213489) receptors in guinea-pig ileum being approximately 600:1 in favor of the (E)-isomer. This highlights the strict stereochemical requirements for optimal binding to the H1-receptor. The isomeric purity of triprolidine samples can be assessed using techniques such as HPLC.

The geometry of the E and Z isomers of triprolidine can be compared to the spatial arrangement of aryl groups in structurally related chiral pheniramines. Pheniramines are a class of antihistamines that possess a chiral center (an sp3 hybridized carbon) instead of the C=C double bond (sp2 hybridized carbons) found in triprolidine. The disposition of the aryl groups in the geometrically constrained (E)-isomer of triprolidine mimics the arrangement seen in the more active enantiomers of chiral pheniramines, whose absolute stereochemistry is known. This structural analogy provides insight into the conformational requirements for H1-receptor antagonism.

E/Z Isomerism and its Implications for Molecular Geometry

Computational Chemistry Approaches for Conformation and Molecular Modeling

Computational chemistry provides valuable tools for studying the conformational preferences and molecular properties of triprolidine(1+). Molecular modeling techniques, such as molecular dynamics (MD) simulations and molecular docking, are used to investigate the interaction of triprolidine with its biological target, the H1-receptor.

These computational studies can help to rationalize the observed structure-activity relationships. For example, molecular docking can predict the binding mode of triprolidine within the active site of the H1-receptor, identifying key interactions such as hydrogen bonds and van der Waals forces that stabilize the ligand-receptor complex. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build models that correlate the structural features of a series of antihistamines, including triprolidine, with their biological activities. Such models can guide the design of new and more potent H1-receptor antagonists. The thermal stability of triprolidine has also been investigated using techniques complemented by molecular modeling, which suggested that the toluene (B28343) portion of the molecule is likely accommodated in the cavity of host molecules like cyclodextrin.

Molecular Pharmacology and Receptor Interaction Studies of Triprolidine 1+

Mechanism of Action at the Histamine (B1213489) H1 Receptor (H1R)

Triprolidine(1+) exerts its effects primarily through its interaction with the histamine H1 receptor. It is classified as an H1 receptor antagonist, meaning it blocks the actions of endogenous histamine.

Competitive Antagonism at H1R Binding Sites

Triprolidine(1+) functions as a competitive antagonist at H1-receptor sites. It competes with histamine for binding to these receptors on effector cells, such as those in the gastrointestinal tract, blood vessels, and respiratory tract. By occupying these binding sites, triprolidine(1+) prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. This competitive inhibition is a key feature of its mechanism, and its high affinity for the H1 receptor ensures it can effectively compete with histamine. Some studies also classify triprolidine (B1240482) as an inverse agonist, meaning it can inhibit the constitutive activity of the H1 receptor even in the absence of histamine.

Molecular Basis of H1R Blockade

The binding of triprolidine(1+) to the H1 receptor stabilizes the receptor in an inactive state. This prevents the intracellular signaling pathways that are normally triggered by histamine binding, thereby blocking the physiological effects of histamine. Histamine's actions on H1 receptors include vasodilation, increased vascular permeability, and smooth muscle contraction, which manifest as the common symptoms of allergic reactions. By blocking these actions, triprolidine provides relief from these symptoms. While highly selective for the H1 receptor, triprolidine has a low affinity for the dopamine (B1211576) transporter.

Receptor Binding Affinity and Selectivity

The effectiveness of triprolidine(1+) is rooted in its high binding affinity and selectivity for the H1 receptor.

In Vitro Binding Assays (e.g., Guinea-Pig Ileum, Cerebellar Sites)

In vitro studies have been crucial in characterizing the binding properties of triprolidine. Assays using guinea-pig ileum have demonstrated the potent H1 receptor blockade by triprolidine. Similarly, binding studies on guinea-pig cerebellum, a tissue with a high density of H1 receptors, have confirmed the high affinity of triprolidine for these sites. For instance, studies using [3H]mepyramine as a radioligand in guinea-pig ileum homogenates show a strong correlation between the affinity constants of various H1 antagonists, including triprolidine, and their ability to competitively antagonize histamine-induced contractions.

Comparative Affinity Studies of E and Z Isomers

Triprolidine exists as E and Z geometrical isomers. Pharmacological studies have consistently shown that the (E)-isomer of triprolidine is significantly more potent as an H1 antagonist than the corresponding (Z)-isomer. In fact, the E-triprolidine isomer is reported to be 1000-fold more potent than the Z-triprolidine isomer. This highlights the stereoselectivity of the H1 receptor and the importance of the specific geometric configuration of the triprolidine molecule for its pharmacological activity.

Table 1: Comparative Potency of Triprolidine Isomers

| Isomer | Relative Potency |

|---|---|

| (E)-Triprolidine | 1000x |

| (Z)-Triprolidine | 1x |

This table illustrates the significant difference in potency between the E and Z isomers of triprolidine, with the E isomer being substantially more active at the H1 receptor.

Investigations into H1 Receptor Heterogeneity Across Tissue Models

Research suggests the possibility of H1 receptor heterogeneity across different tissues and species. For example, differences have been observed in the pharmacology of the human H1 receptor (hH1R) and the guinea-pig H1 receptor (gpH1R), which may be due to higher conformational flexibility in the gpH1R. Studies comparing H1 receptors in the brain with those in peripheral tissues have also indicated differences in receptor density and the affinities of competing drugs, suggesting molecular variations of the H1 receptor subtype. Furthermore, the pharmacological profile of mouse H1 receptors in terms of agonist activity has been shown to differ significantly from that of H1 receptors in other species.

Non-Histaminergic Pharmacological Actions of Triprolidine(1+) in Research Models

Beyond its well-documented role as a histamine H1 receptor antagonist, Triprolidine(1+) exhibits several non-histaminergic pharmacological actions that have been elucidated in various research models. These actions include effects on the central nervous system and the immune system, highlighting a broader pharmacological profile than previously understood.

Modulation of Spinal Motor and Sensory Block in Animal Models

Research has demonstrated that Triprolidine(1+) can induce spinal motor and sensory blockade in animal models. Studies involving the intrathecal administration of triprolidine in male Sprague-Dawley rats revealed a dose-dependent spinal block.

A comparative study evaluated the effects of intrathecally injected triprolidine and another antihistamine, doxylamine (B195884), against the local anesthetic mepivacaine (B158355). The findings indicated that triprolidine, mepivacaine, and doxylamine all produced dose-dependent spinal motor and sensory (nociceptive and proprioceptive) blockades. When comparing the 50% effective dose (ED50), the potency for inducing spinal motor, proprioceptive, and nociceptive blockade was ranked as triprolidine > mepivacaine > doxylamine. This suggests that triprolidine is more potent than the local anesthetic mepivacaine in this context.

Furthermore, the research highlighted that triprolidine displayed a greater potency and duration of sensory block over motor block, indicating a degree of selectivity in its action. This characteristic suggests a potential for a more targeted sensory blockade with relatively less impact on motor function.

Table 1: Comparative Potency (ED50) for Spinal Blockade in Rats

| Compound | Potency Ranking (Motor, Proprioceptive, Nociceptive) |

|---|---|

| Triprolidine | 1 |

| Mepivacaine | 2 |

| Doxylamine | 3 |

Source:

Molecular-Level Interactions with Cholinergic Pathways

Triprolidine(1+) is known to possess anticholinergic properties, which contribute to some of its therapeutic effects and side effects. This activity stems from its ability to block muscarinic acetylcholine (B1216132) receptors. The anticholinergic effects of first-generation antihistamines like triprolidine can be intensified by monoamine oxidase (MAO) inhibitors.

In addition to its effects on muscarinic receptors, research has investigated the interaction of triprolidine with nicotinic acetylcholine receptors (nAChRs). A study on the cloned α7 subunit of the human nicotinic acetylcholine receptor expressed in Xenopus oocytes found that several H1 receptor antagonists, including triprolidine, inhibited the receptor's function. Among the tested antihistamines, which included promethazine (B1679618), orphenadrine (B1219630), chlorpheniramine (B86927), pyrilamine (B1676287), and diphenhydramine (B27), triprolidine was shown to inhibit the acetylcholine-induced responses. The order of inhibitory potency was determined to be pyrilamine > chlorpheniramine > triprolidine > promethazine > orphenadrine ≥ diphenhydramine ≥ cetirizine (B192768). This indicates a direct, albeit less potent compared to some other antihistamines, interaction of triprolidine with a specific subtype of nicotinic acetylcholine receptors.

Effects on Immune Cell Function (e.g., Maturing Human Dendritic Cells and CD45 Expression)

Triprolidine(1+) has been observed to influence the function of immune cells, specifically maturing human dendritic cells (DCs). In vitro studies have shown that triprolidine can decrease the expression of CD45 on these cells. CD45, a leukocyte common antigen, is a protein tyrosine phosphatase crucial for normal immune responses, including the function of dendritic cells.

Table 2: Summary of Non-Histaminergic Actions of Triprolidine(1+)

| Pharmacological Action | Model/System | Key Findings |

|---|---|---|

| Spinal Blockade | Male Sprague-Dawley Rats (in vivo) | Induces dose-dependent spinal motor and sensory block. More potent than mepivacaine. |

| Cholinergic Interaction | Xenopus Oocytes expressing human α7-nAChR (in vitro) | Inhibits α7-nicotinic acetylcholine receptor function. |

| Immune Modulation | Maturing Human Dendritic Cells (in vitro) | Decreases the expression of CD45. |

Structure Activity Relationship Sar Studies for Triprolidine 1+ Analogs

Impact of Geometrical Isomerism on Antihistaminic Potency

A pivotal factor in the antihistaminic activity of triprolidine (B1240482) analogs is their geometrical isomerism around the carbon-carbon double bond. The E-isomer of triprolidine is markedly more potent than its corresponding Z-isomer. This significant difference in potency, with the E-isomer being up to 1000 times more active, highlights the critical role of the spatial arrangement of the molecule for effective binding to the histamine (B1213489) H1-receptor.

In a study comparing the affinity of E- and Z-triprolidine in guinea-pig ileum, the potency ratio was approximately 600. However, at cerebellar H1 receptors, this ratio was only about 100, suggesting potential differences between H1 receptors in various tissues. Across all tested isomeric pairs of triprolidine analogs, the E-configuration consistently demonstrated superior activity over the Z-configuration in in-vivo tests. This stereoselectivity is a recurring theme, with isomers having the α-pyridylethylene type of structure (E, 2-pyridyl/CH₂N isomers) showing high and specific antihistaminic activity, while the other isomer in each pair is considerably less active.

Table 1: Potency Ratios of Triprolidine Isomers

| Tissue | Potency Ratio (E-isomer vs. Z-isomer) |

| Guinea-Pig Ileum | ~600 |

| Cerebellar Sites | ~100 |

Role of Aromatic Ring Substituents and Inter-Ring Spacing

The nature and position of substituents on the aromatic rings, as well as the distance between these rings, significantly influence the antihistaminic activity of triprolidine analogs. For optimal interaction with the H1-receptor, the two aryl moieties should be non-coplanar. The conformationally rigid framework of unsaturated propylamines like triprolidine has been instrumental in determining that a distance of 5-6 angstroms between the diaryl and tertiary amine groups is favorable for H1-receptor antagonist activity.

SAR studies have revealed the following trends regarding aromatic ring substitutions:

Replacement of 2-pyridyl with 3-pyridyl: This modification in one analog led to a surprisingly high affinity, even greater than that of the parent triprolidine.

Substitution on the phenyl ring:

Replacing the 4-methyl group with a 4-ethyl group had minimal impact on affinity.

Substitution with chlorine or bromine resulted in a slight decrease in affinity.

In the case of the 4-chlorophenyl derivative, the E/Z affinity ratio was lower than that of triprolidine, due to a comparatively higher affinity of the halogenated Z-isomer.

The two aromatic rings appear to interact with different binding environments at the receptor site. The disposition of these aryl groups in the geometrically constrained triprolidine analogs is thought to mimic that of the structurally related chiral pheniramines.

Stereospecificity of H1 Receptor Affinity (e.g., S-enantiomers)

While triprolidine itself is an example of geometric isomerism, the broader class of H1-antihistamines, including related compounds, often exhibits stereoselectivity based on chiral centers. For many H1-antagonists, particularly those with a chiral carbon, the antihistaminic activity resides predominantly in one enantiomer. Specifically, studies on related compounds like pheniramines have shown that the S-enantiomers possess a greater affinity for H1 histamine receptors. This stereospecificity underscores the three-dimensional nature of the H1-receptor binding site and its ability to discriminate between enantiomers. The configuration of a chiral center near the diaryl portion of the molecule is crucial for biological activity.

Rational Design Principles for Triprolidine(1+) Analogs with Modified Activity

The insights gained from SAR studies have laid the groundwork for the rational design of triprolidine analogs with tailored properties. A key principle is the manipulation of the molecular structure to enhance affinity for the H1 receptor while potentially modifying other characteristics.

One notable example is the development of acrivastine (B1664353). Acrivastine is a derivative of triprolidine that features a carboxyethenyl group at the 6-position of the pyridyl ring. This addition increases the polarity of the molecule, which in turn limits its ability to cross the blood-brain barrier. The result is an antihistamine with reduced central nervous system effects compared to triprolidine.

Further design principles derived from SAR studies include:

Maintaining the E-configuration: Given its significantly higher potency, the E-isomeric form is a critical feature for active analogs.

Optimizing aromatic substitutions: The finding that replacing the 2-pyridyl group with a 3-pyridyl group can enhance affinity opens avenues for exploring other heterocyclic ring systems.

Modifying the amine moiety: The pyrrolidino group in triprolidine contributes to its high potency. Altering this group can modulate activity, as seen where a dimethylamino group was less effective.

These principles guide medicinal chemists in creating new compounds with potentially improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Triprolidine(1+) Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of triprolidine and related H1-antihistamines, QSAR studies help to quantify the impact of various physicochemical properties on their potency.

These studies often analyze parameters such as:

Hydrophobicity (π or Log P): The lipophilicity of a molecule, which can influence its absorption and distribution.

Electronic parameters (e.g., Hammett's sigma constant): These describe the electron-donating or electron-withdrawing nature of substituents on the aromatic rings.

Steric parameters (e.g., molar refractivity): These account for the size and shape of the molecule and its substituents.

By developing QSAR models, researchers can predict the antihistaminic activity of novel, unsynthesized analogs. These models can help prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process. For instance, QSAR studies have been applied to various classes of H1-receptor antagonists, providing insights that can be extrapolated to the design of new triprolidine derivatives. These computational approaches are invaluable for understanding the complex interplay of structural features that determine the biological activity of these compounds.

Molecular Interactions with Biological Macromolecules Beyond Primary Target

Interactions with Other Model Transport Proteins

While the primary focus of research has been on serum albumins, the binding of Triprolidine(1+) to other model transport proteins is also an area of interest. The interaction with these proteins can further influence the drug's pharmacokinetic profile. Studies have investigated the binding of Triprolidine(1+) with model transport proteins to understand its stability and the mechanisms of interaction, which are crucial for clinical medicine.

Computational Modeling of Triprolidine(1+)-Macromolecule Interactions (Molecular Docking)

Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding mechanisms between Triprolidine(1+) and biological macromolecules beyond its primary H1-receptor target. These studies provide critical insights into the nature of these interactions at an atomic level, helping to understand the compound's behavior, distribution, and potential secondary effects. A significant focus of such computational research has been on the interaction of Triprolidine(1+) with serum albumins, which are crucial transport proteins in the bloodstream.

Detailed molecular docking simulations have been performed to investigate the interaction between triprolidine (B1240482) hydrochloride (TRP) and model transport proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). These albumins are the most abundant proteins in plasma and are responsible for the transport and metabolism of many substances.

In a study involving BSA, molecular docking was used to confirm the binding forces and identify the specific amino acids involved in the formation of the Triprolidine(1+)-BSA complex. The computational results supported experimental findings from isothermal titration calorimetry (ITC), which suggested that hydrophobic forces are the primary drivers of the interaction. The molecular docking analysis further specified that the binding of Triprolidine(1+) to BSA is a spontaneous process.

Similarly, investigations into the interaction with HSA revealed that the binding phenomenon involves a single class of binding sites for Triprolidine(1+). Thermodynamic parameters derived from these studies indicated that hydrogen bonding and van der Waals forces are major contributors to the binding energy. Molecular docking models have visualized the binding mode, showing the specific amino acid residues of HSA that are within a 6 Å radius of the bound triprolidine ligand.

The combination of spectroscopic techniques with computational methods like molecular docking provides a comprehensive understanding of the drug-protein interaction, validating experimental results and offering a detailed view of the binding sites and the nature of the intermolecular forces at play.

Table 1: Summary of Molecular Docking Findings for Triprolidine(1+) with Serum Albumins

| Macromolecule | Key Interacting Forces | Binding Characteristics | Reference |

| Bovine Serum Albumin (BSA) | Hydrophobic forces | The interaction is an endothermic and spontaneous process. | |

| Human Serum Albumin (HSA) | Hydrogen bonding, Van der Waals forces | Involves a single class of binding sites on the protein. |

Metabolism and Biotransformation Research in Animal Models

Identification of Triprolidine(1+) Metabolites in Animal Systems

Research conducted on CD-1 mice has shown that Triprolidine (B1240482) is extensively metabolized following oral administration. The identification of its metabolites has been accomplished using various analytical techniques, including gas chromatography/mass spectrometry (GC/MS), direct probe mass spectrometry (MS), fast atom bombardment/mass spectrometry (FAB/MS), liquid chromatography/mass spectrometry (LC/MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

In these studies, a single oral dose of [14C]triprolidine HCl was administered to the mice, and urine and feces were collected over 72 hours to analyze for the parent drug and its metabolites. The findings revealed that the majority of the administered dose, over 80%, was recovered in the urine, with the rest found in the feces. Unchanged Triprolidine accounted for a very small percentage of the excreted dose, indicating its thorough metabolism.

Several key metabolites have been identified, which can be categorized into distinct chemical analog groups.

The most significant metabolite identified in both urine and feces of mice is a carboxylic acid analog of Triprolidine, designated as 219C69. This major metabolite results from the oxidation of the methyl group on the toluene (B28343) ring of the Triprolidine molecule. It accounts for an average of 57.6% of the administered dose, highlighting this as the primary metabolic pathway. In studies with male beagle dogs, this carboxylic acid analog was also the predominant metabolite, accounting for approximately 49.1% of the dose after oral administration and 50.8% after intravenous administration.

A minor metabolite identified is a gamma-aminobutyric acid (GABA) analog of Triprolidine. This metabolite is formed through the opening of the pyrrolidine (B122466) ring, followed by oxidation of the terminal carbon to a carboxylic acid. In beagle dogs, this GABA analog was the second most abundant metabolite, representing 12.0% of the dose when administered orally and 11.1% when given intravenously.

Another minor metabolite found is a pyrrolidinone analog of the primary carboxylic acid metabolite (219C69). This indicates further metabolism of the initial major metabolite. In beagle dogs, this pyrrolidinone derivative accounted for 3.4% of an oral dose and 4.2% of an intravenous dose.

A pyridine-ring hydroxylated derivative of Triprolidine has also been identified as a minor metabolite in mice. Additionally, studies in rats have detected several hydroxylated metabolites in urine and bile, including hydroxymethyltriprolidine (B55062), hydroxytriprolidine, and dihydroxytriprolidine, which point to the hydroxylation of the pyridine (B92270) ring as a metabolic route.

Pyrrolidinone Analogs

In Vivo Disposition Studies in Animal Models (e.g., Mice, Beagle Dogs)

Disposition studies trace the absorption, distribution, metabolism, and excretion of a compound. For Triprolidine, these studies have been conducted in mice and beagle dogs.

In CD-1 mice, after a single oral dose of radiolabelled Triprolidine, it was found to be well-absorbed but extensively metabolized. Over 80% of the radioactivity was recovered in the urine, and the remainder in the feces within 72 hours. The parent drug was only detectable in urine, constituting a very small fraction of the dose (0.3% in females and 1.1% in males), which underscores the high degree of metabolism.

In male beagle dogs, a similar pattern of excretion was observed. Following both intravenous and oral administration, approximately 75% of the dose was excreted in the urine, with the rest in the feces. The route of administration had minimal impact on the metabolic profile, with the same major and minor metabolites being identified in similar proportions. Plasma analysis in dogs revealed the presence of Triprolidine, its main carboxylic acid metabolite (219C69), and the gamma-aminobutyric acid analog, along with other minor, unquantifiable metabolites.

Table 1: Excretion of Triprolidine and its Metabolites in Male Beagle Dogs

| Compound | Mean % of Dose (Oral Admin.) | Mean % of Dose (IV Admin.) |

|---|---|---|

| Carboxylic Acid Analog (219C69) | 49.1% | 50.8% |

| Gamma-Aminobutyric Acid Analog | 12.0% | 11.1% |

| Pyrrolidinone Analog | 3.4% | 4.2% |

| Unchanged Triprolidine | 0.6% | 0.8% |

Data sourced from disposition studies in male beagle dogs.

Research on Hepatic Metabolic Pathways

The liver is the primary site of drug metabolism. Animal hepatic microsomal enzyme studies have confirmed the presence of several Triprolidine metabolites, with the predominant one being an oxidized product of the toluene methyl group, leading to the carboxylic acid analog. This indicates that hepatic enzymes, likely from the cytochrome P450 family, are responsible for this key oxidative reaction. Further metabolism, such as N-dealkylation, deamination, and N-oxidation, are common pathways for first-generation antihistamines and are likely involved in the biotransformation of Triprolidine in the liver. Studies in rats have also identified hydroxymethyltriprolidine as a metabolite in urine and bile, suggesting that hepatic enzymes catalyze this hydroxylation reaction.

Studies on Chemical Reactivity Leading to Degradation Products

Oxidative Degradation Pathways

Research has shown that Triprolidine(1+) is particularly susceptible to oxidative stress. When subjected to oxidative conditions, such as exposure to hydrogen peroxide, the compound undergoes significant transformation. This reactivity indicates that oxidation is a primary pathway for the degradation of the Triprolidine(1+) molecule. The degradation process under these conditions has been found to be quite distinct, leading to the formation of two major, non-polar degradation products.

Identification of Degradation Products (e.g., N-Oxide, Pyridin-2-yl-p-tolyl-methanone)

The two principal products formed during the oxidative degradation of Triprolidine(1+) have been successfully isolated and identified. Through the use of advanced analytical techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (Q-TOF LC/MS), their structures were elucidated. The identified degradation products are Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone . The formation of an N-oxide is a common metabolic and degradation pathway for compounds containing a tertiary amine.

Interactive Table: Identified Oxidative Degradation Products of Triprolidine(1+)

| Product Name | Analytical Method(s) Used for Identification | Reference |

|---|---|---|

| Triprolidine N-Oxide | 1D/2D NMR, High-Resolution Mass Spectrometry | , |

| Pyridin-2-yl-p-tolyl-methanone | 1D/2D NMR, High-Resolution Mass Spectrometry | , |

Nitrosation Potential of Tertiary Amine Moieties

The structure of Triprolidine(1+) includes a tertiary amine, a functional group that can potentially react with nitrosating agents to form nitrosamines. However, the reactivity of tertiary amines towards nitrosation is generally significantly lower than that of secondary amines. The process for tertiary amines is more complex, typically requiring an initial dealkylation step before the formation of the nitrosamine (B1359907). This mechanism requires two equivalents of the nitrosating agent, making the reaction less favorable compared to the direct nitrosation of secondary amines.

Factors such as the structure of the amine and the reaction conditions influence the rate of nitrosation. While certain tertiary amines with specific structural features can be more reactive, the general consensus is that they pose a lower risk for nitrosamine formation. Studies assessing the potential for pharmaceuticals to form such impurities have provided specific context for Triprolidine, suggesting a low propensity for this reaction.

Advanced Analytical Methodologies for Triprolidine 1+ Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental analytical platform in Triprolidine(1+) research, enabling the separation of the compound from its isomers, related substances, and complex matrices.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessments

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Triprolidine(1+), particularly for resolving its geometric isomers and assessing the purity of bulk drug samples. The geometric (E/Z) isomers of compounds like acrivastine (B1664353), an analog of triprolidine (B1240482), have been successfully separated using reverse-phase HPLC methods, achieving significant resolution between the isomers. For instance, a method developed for acrivastine utilized preparative HPLC to isolate the geometric isomers, which were then characterized by spectroscopic techniques.

In the context of purity assessments, HPLC methods have been developed to separate Triprolidine(1+) from co-formulated drugs such as pseudoephedrine, paracetamol, and dextromethorphan, as well as from potential impurities like its Z-isomer and other related substances. A validated HPLC method successfully separated triprolidine, its Z-isomer, and several other compounds in a syrup formulation using a gradient elution on a C18 column with UV detection. The precision and accuracy of these methods make them suitable for routine quality control and purity analysis in pharmaceutical research.

Table 1: Examples of HPLC Methods for Triprolidine(1+) Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 (250×4.6 mm, 5 μm) | Agilent Polaris C18 (150 X 4.6mm, 5µm) | Symmetry C18 |

| Mobile Phase | Methanol (B129727): Water (80:20 v/v), pH 3.0 with orthophosphoric acid | Methanol: 0.1% Ortho-phosphoric acid (65:35 v/v) | Gradient of Sodium Dihydrogen Phosphate (B84403)/Hexanesulphonic acid sodium salt buffer and Acetonitrile |

| Flow Rate | 1.0 ml/min | 1.0 ml/min | N/A |

| Detection | UV at 246.20 nm | UV at 232 nm | UV at 214 nm |

| Retention Time | N/A | 1.88 min | N/A |

| Linearity Range | 5-25 µg/ml | 1.01-10.05 µg/mL | N/A |

| Application | Determination in bulk and tablet form with Pseudoephedrine | Estimation in bulk drug and pharmaceutical dosage forms | Analysis in syrup with related substances |

Ultra High-Performance Liquid Chromatography (UHPLC) for Stability-Indicating Assays

Ultra High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These features make it particularly well-suited for developing stability-indicating assays for Triprolidine(1+). A stability-indicating method is designed to separate the drug substance from its potential degradation products, allowing for an accurate assessment of the drug's stability under various stress conditions.

An efficient stability-indicating UHPLC method was developed to separate triprolidine from three of its degradation products, including the Z-isomer, on a C18 reversed-phase column with a run time of just four minutes. This method was validated for various parameters including specificity, linearity, precision, and accuracy, demonstrating its robustness for assaying triprolidine and its related substances. Such methods are critical in degradation studies, where understanding the behavior of the drug under stress conditions like oxidation is essential.

Table 2: UHPLC Method for Triprolidine(1+) Stability-Indicating Assay

| Parameter | Details |

|---|---|

| Column | 1.8 µm, C18 reverse phase |

| Separation | Baseline separation of Triprolidine and three degradation products (including Z-Triprolidine) |

| Run Time | 4 minutes |

| Validation | System suitability, specificity, LOD, LOQ, linearity, range, precision, accuracy, robustness |

| Application | Assay of Triprolidine and its related substances; Degradation studies |

Thin-Layer Chromatography (TLC) for Research Sample Analysis

Thin-Layer Chromatography (TLC) provides a simple, rapid, and cost-effective method for the analysis of Triprolidine(1+) in research samples. A quantitative TLC procedure utilizing fluorescence has been described for the analysis of triprolidine in human and rat plasma, with a sensitivity limit of 0.8 ng/ml. This demonstrates the utility of TLC in pharmacokinetic studies where sample volumes may be limited and sensitive detection is required.

TLC has also been employed for the simultaneous determination of triprolidine in combination with other drugs. These methods are valuable for quality control in research settings, allowing for the rapid screening of multiple components in a single analysis. The relationship between chemical structure and chromatographic behavior (Rf values) in TLC systems has also been a subject of study for basic drugs like triprolidine.

Table 3: TLC Application for Triprolidine(1+) Analysis

| Parameter | Details |

|---|---|

| Technique | Chromatographic thin-layer fluorescence procedure |

| Matrix | Human and rat plasma |

| Sensitivity Limit | 0.8 ng/ml |

| Application | Quantitative analysis for pharmacokinetic studies |

Spectrophotometric Methods for Quantitative Analysis in Experimental Systems

Spectrophotometric methods are widely used for the quantitative determination of Triprolidine(1+) in bulk and experimental formulations due to their simplicity, cost-effectiveness, and accessibility. These methods are typically based on the formation of a colored complex that can be measured at a specific wavelength.

Several spectrophotometric methods have been developed. One approach involves the alkaline oxidation of triprolidine with potassium permanganate (B83412) (KMnO4), where the resulting manganate (B1198562) ion is measured at 612 nm. This kinetic method demonstrated good precision with a relative standard deviation (R.S.D.) of 0.97% and a high recovery rate of 99.80%. Another method is based on the reaction of triprolidine hydrochloride with m-dinitrobenzene and sodium hydroxide (B78521), which produces a purple-colored complex with maximum absorbance at 550 nm. A similar method uses dichloronitrobenzene in an alkaline medium to form an orange-colored product measured at 440 nm. Furthermore, ion-pair extraction methods using dyes like bromocresol green (BCG) and bromophenol blue (BPB) have been successfully applied, with the resulting complexes measured at 415 nm and 410 nm, respectively.

Table 4: Summary of Spectrophotometric Methods for Triprolidine(1+) Quantification

| Method Reagent(s) | Wavelength (λmax) | Linearity Range | Application | Reference |

|---|---|---|---|---|

| Potassium Permanganate (KMnO4) | 612 nm | 6 to 40 µg/ml | Bulk and drug formulations | |

| m-dinitrobenzene & NaOH | 550 nm | 0.01 to 2 mg/10 mL | Pharmaceutical preparations | |

| Dichloronitrobenzene | 440 nm | 0.05 to 0.15 mg/ml | Pure and pharmaceutical preparations | |

| Bromocresol green (BCG) | 415 nm | 2.50-15.0 µg/mL | Bulk drug and capsules |

Mass Spectrometry Coupled Techniques (e.g., LC/MS, Q-TOF LC/MS) for Metabolite and Degradation Product Elucidation

The coupling of liquid chromatography with mass spectrometry (LC/MS) is a powerful tool for the structural elucidation of Triprolidine(1+) metabolites and degradation products. This combination leverages the separation capabilities of LC with the sensitive detection and structural information provided by MS.

LC-ion trap-tandem mass spectrometry (LC-ESI-ion trap-tandem MS) has been validated for the simultaneous quantification of triprolidine and pseudoephedrine in human plasma, demonstrating high selectivity and specificity. In this method, the transition of m/z 279.1 to m/z 208.1 was monitored for triprolidine. High-performance liquid chromatography coupled to thermospray ionization mass spectrometry (HPLC-TSMS) has been used to characterize triprolidine and its metabolite, hydroxymethyltriprolidine (B55062), directly in complex biological matrices from microbial biotransformation experiments.

For in-depth structural analysis, high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) LC/MS, is invaluable. In degradation studies, triprolidine was subjected to oxidative stress, and the resulting degradation products were identified as Triprolidine N-Oxide and Pyridin-2-yl-p-tolyl-methanone using Q-TOF LC/MS in conjunction with NMR spectroscopy. Similarly, LC/MS has been instrumental in identifying metabolites in mice, where the major metabolite was found to be a carboxylic acid analog of triprolidine.

Table 5: Applications of Mass Spectrometry in Triprolidine(1+) Research

| Technique | Application | Identified Compounds | Reference |

|---|---|---|---|

| LC-ESI-ion trap-tandem MS | Quantification in human plasma | Triprolidine, Pseudoephedrine | |

| HPLC-Thermospray Ionization MS | Characterization in microbial biotransformation extracts | Triprolidine, Hydroxymethyltriprolidine | |

| Q-TOF LC/MS | Elucidation of oxidative degradation products | Triprolidine N-Oxide, Pyridin-2-yl-p-tolyl-methanone, Z-Triprolidine |

Pharmaceutical Formulation Science Principles and in Vitro Release Kinetics in Research Models

Design and Characterization of Controlled Release Systems for Research Applications

The development of controlled-release systems for Triprolidine (B1240482) aims to modulate its delivery, potentially improving its therapeutic profile. Research in this area has explored various formulation strategies, including asymmetric membrane tablets and transdermal systems.

Asymmetric Membrane Tablets for Modulated Release

Asymmetric membrane (AM) tablets have been investigated as a controlled delivery system for the highly water-soluble drug, Triprolidine Hydrochloride. One research approach involved modulating the solubility of Triprolidine Hydrochloride by incorporating coated sodium chloride crystals, which were encapsulated with the asymmetric membrane coating polymer, cellulose (B213188) acetate (B1210297) butyrate.

A study based on a 2³ factorial design explored the effects of key formulation variables—polymer concentration, the level of pore former, and the amount of osmogen—on the in vitro release of the drug. The core tablets were produced by wet granulation and then coated with the asymmetric membrane using a dip-coating method. Statistical analysis revealed that the in vitro drug release was inversely proportional to the polymer concentration in the membrane and directly related to the level of the pore former. The amount of osmogen not only influenced the osmotic pressure but also controlled drug release through a common ion effect. The optimized formulation demonstrated zero-order release kinetics and maintained stability for over three months. Scanning electron microscopy confirmed the asymmetric structure of the membrane.

The physical properties of various formulations of these core tablets were evaluated, showing consistency in weight, hardness, thickness, and friability, with a drug content of over 98.33%.

Physical Properties of Asymmetric Membrane-Coated Tablet Formulations (F1–F8)

| Parameter | Range of Values |

|---|---|

| Weight (mg) | 200.16–203.72 |

| Hardness (kg/cm²) | 4.39–4.96 |

| Thickness (mm) | 2.96–3.11 |

| Friability (%) | 0.57–1.12 |

| Drug Content (%) | >98.33 ± 5 |

Data sourced from:

Transdermal Matrix Delivery Systems in Ex Vivo Models

Transdermal delivery systems for Triprolidine Hydrochloride have been developed to create a controlled-release matrix system. These systems aim to bypass first-pass metabolism, prolong the drug's action, and reduce dosing frequency. The formulations typically consist of a backing layer, a drug reservoir, and a release liner.

In one study, a matrix-type transdermal system was formulated using ethyl cellulose as the polymer. The patches were evaluated for their physical characteristics and in vitro permeation using guinea pig skin in Keshary Chien diffusion cells. The use of permeation enhancers was also investigated to improve the rate of drug delivery across the skin. The results indicated that the developed patches were thin, flexible, smooth, and translucent.

Polymer and Excipient Compatibility Studies for Triprolidine(1+) Formulations

Ensuring the compatibility of Triprolidine(1+) with various polymers and excipients is a critical step in the development of stable and effective formulations.

Compatibility studies for asymmetric membrane tablets involved mixing Triprolidine Hydrochloride with excipients such as sodium chloride, cellulose acetate butyrate, potassium bromide, microcrystalline cellulose, talc, magnesium stearate, and starch. These mixtures were stored in sealed vials at 55°C for two weeks, with and without the addition of 5% moisture, and observed for any physical changes like discoloration, caking, or liquefaction. The selected excipients showed no incompatibility with the drug.

In the context of transdermal patches, Fourier transform infrared spectroscopy (FTIR) has been used to study the physicochemical compatibility of the drug with polymers. For transdermal systems, compatibility between the drug and polymers like Eudragit L 100 and polyvinylpyrrolidone (B124986) has been confirmed, showing no chemical incompatibilities.

For pH-sensitive microsphere formulations, compatibility between Triprolidine Hydrochloride, polycaprolactone (B3415563) (PCL), and cellulose acetate phthalate (B1215562) (CAP) was confirmed using Differential Scanning Calorimetry (DSC) and X-ray diffraction (X-RD). The DSC studies indicated blend compatibility of the polymers, and X-RD studies showed that the drug particles were molecularly dispersed within the microspheres.

In Vitro Dissolution and Permeation Studies in Research Settings

In vitro studies are essential for characterizing the release and permeation kinetics of Triprolidine(1+) from various formulations.

For asymmetric membrane tablets, in vitro drug release studies were conducted for 12 hours. The release was found to be influenced by the concentration of the coating polymer and the presence of coated sodium chloride crystals, which helped in controlling the drug release over an extended period.

In the development of pH-sensitive microspheres, in vitro release experiments were performed using a tablet dissolution tester in both simulated gastric fluid (pH 1.2) and intestinal fluid (pH 7.4). The release of Triprolidine Hydrochloride was dependent on the pH, the blend composition of the polymers, and the drug content, with the release extending over 10 hours. The cumulative release was significantly higher at pH 7.4 compared to pH 1.2, which is attributed to the dissolution of cellulose acetate phthalate in alkaline conditions.

Evaluation of Permeation Enhancers in Skin Models

The stratum corneum of the skin acts as a significant barrier to drug permeation. To overcome this, various permeation enhancers have been evaluated in conjunction with Triprolidine formulations for transdermal delivery.

In one study using excised mouse skin, the effect of enhancers like glycols, fatty acids, and non-ionic surfactants was investigated. Among these, polyoxyethylene-2-oleyl ether was found to be the most effective. Another study focused on a matrix system with ethyl cellulose and evaluated permeation enhancers such as dimethyl sulfoxide (B87167) (DMSO), Tween 80, and Span 80 using guinea pig skin. DMSO showed the highest flux rate at 0.155 mg/cm²/hr.

Flux Rates of Triprolidine∙HCl with Different Permeation Enhancers

| Permeation Enhancer | Flux Rate (mg/cm²/hr) |

|---|---|

| DMSO | 0.155 |

| Span 80 | 0.146 |

Data sourced from:

The study concluded that DMSO was a suitable permeation enhancer for the development of Triprolidine∙HCl transdermal patches.

Diffusion Cell Methodologies (e.g., Chien Diffusion Cells)

In vitro permeation studies for transdermal systems are commonly performed using diffusion cells, such as Keshary-Chien (K-C) diffusion cells. These cells consist of a donor and a receptor compartment, between which a skin sample (e.g., guinea pig or porcine ear skin) is mounted.

In a typical setup for evaluating Triprolidine transdermal patches, the patch is placed on the stratum corneum side of the skin in the donor compartment, while the dermis side faces the receptor compartment filled with a buffer solution (e.g., phosphate (B84403) buffer pH 7.2). The receptor fluid is maintained at a constant temperature and stirred continuously. Samples are withdrawn from the receptor compartment at regular intervals to determine the amount of drug that has permeated through the skin. This methodology allows for the calculation of key permeation parameters like flux and permeability coefficient.

Emerging Research Avenues and Future Directions for Triprolidine 1+

Exploration of Novel Histamine (B1213489) Receptor Subtypes and Their Interactions

Triprolidine (B1240482) is well-established as a potent antagonist of the histamine H1 receptor, which mediates many of the classic allergic responses. However, the histamine receptor family is more diverse, comprising four distinct subtypes (H1, H2, H3, and H4), each with unique signaling pathways and physiological roles. Current research is beginning to explore the activity of Triprolidine and its analogs at these other receptor subtypes, which could reveal new therapeutic possibilities.

Furthermore, research has indicated that H1 receptors can exist in different states and that the binding of a ligand like Triprolidine can stabilize a particular conformation. Studies have suggested that Triprolidine may bind preferentially to the inactive and uncoupled state of the H1 receptor. This is in contrast to other antihistamines like mepyramine, which appears to favor the inactive but G-protein coupled state. This distinction in binding preference could account for subtle differences in their pharmacological effects.

Interactive Data Table: Triprolidine and Histamine Receptor Interactions

| Receptor Subtype | Primary Function | Triprolidine Interaction | Potential Implication of Interaction |

|---|---|---|---|

| H1 Receptor | Allergic response, vasodilation, bronchoconstriction | Potent antagonist/inverse agonist | Primary mechanism for antihistamine effects |

| H2 Receptor | Gastric acid secretion | Low affinity | Unlikely to have significant effects on gastric acid |

| H3 Receptor | Neurotransmitter release regulation | Low affinity | Minimal direct impact on H3-mediated neurotransmission |

| H4 Receptor | Immune cell modulation, chemotaxis | Low affinity | Limited direct effect on H4-mediated immune responses |

Development of Advanced Computational Models for Predicting Triprolidine(1+) Biological Activity

The use of computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, is becoming increasingly vital in drug discovery and development. These methods allow researchers to predict the biological activity of compounds based on their chemical structure, saving time and resources in the laboratory.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Triprolidine and its analogs, QSAR could be used to predict antihistaminic potency or other biological effects based on various molecular descriptors. Molecular docking simulations, on the other hand, provide a three-dimensional model of how a ligand like Triprolidine might bind to its receptor target. This can offer insights into the specific molecular interactions that are crucial for its activity and can guide the design of new, more potent, or selective molecules.

These computational approaches have been successfully applied to other classes of drugs to understand their mechanism of action and to design novel derivatives with improved properties. For Triprolidine, such models could help in predicting its binding affinity to different receptor subtypes or in identifying potential off-target interactions.

Investigation of Triprolidine(1+) as a Chemical Probe in Cell Biology Research

Beyond its clinical use, Triprolidine's well-defined interaction with the H1 receptor makes it a valuable tool for cell biology research. As a selective antagonist, it can be used to probe the role of H1 receptors in various cellular processes.

For example, studies have utilized Triprolidine to investigate the constitutive activity of the H1 receptor, where the receptor shows a baseline level of activity even in the absence of histamine. In such studies, Triprolidine acts as an inverse agonist, reducing this basal activity. This has been instrumental in understanding the signaling pathways associated with the H1 receptor.

Furthermore, Triprolidine has been used in metabolomics studies to investigate the biochemical pathways affected by H1 receptor blockade. In a study on a mouse mast cell model of allergic rhinitis, Triprolidine was shown to modulate histidine and sphingolipid metabolism. Such research provides a more comprehensive picture of the downstream effects of H1 receptor antagonism. Triprolidine has also been used to study the interaction between H1 receptors and other receptor systems, such as NMDA receptors in neurons.

Design and Synthesis of Next-Generation Antihistamine Analogs with Modified Pharmacological Profiles